trietoxi(hexil)silano

Descripción general

Descripción

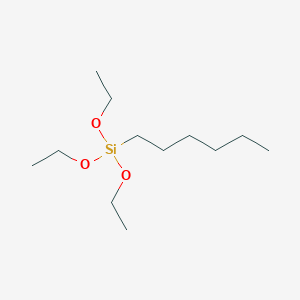

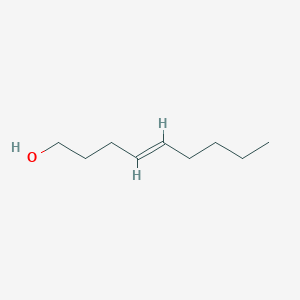

Hexyltriethoxysilane is a useful research compound. Its molecular formula is C12H28O3Si and its molecular weight is 248.43 g/mol. The purity is usually 95%.

The exact mass of the compound Hexyltriethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hexyltriethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexyltriethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Resistencia Adhesiva Interfacial

Los agentes de acoplamiento de silano, como el trietoxi(hexil)silano, pueden mejorar la resistencia adhesiva interfacial entre diferentes materiales . Esto lo hace valioso para la multimaterialización, donde diferentes materiales se combinan para crear un compuesto con propiedades superiores .

Tratamiento de Agua

El this compound se puede utilizar en los procesos de tratamiento de agua . La modificación basada en compuestos de agentes de acoplamiento de silano exhibe una mayor reactividad hacia la hidrólisis, lo que puede ser beneficioso en aplicaciones de tratamiento de agua .

Compuestos Poliméricos y Recubrimientos

El compuesto se utiliza en el desarrollo de compuestos poliméricos y recubrimientos . Las características de la vulcanización desarrollada, en particular los agentes de acoplamiento de silano de tipo dimetoxi, han mejorado propiedades como el proceso de fabricación respetuoso con el medio ambiente, las propiedades mecánicas, físicas, de hinchamiento y viscoelásticas dinámicas de los compuestos .

Modificación de Superficies

El this compound se utiliza para la modificación de superficies . El grupo funcional orgánico interactúa con los polímeros y el grupo silanol forma un enlace covalente con la superficie inorgánica, lo que se espera que mejore la adhesión de la interfaz inorgánica/polímero .

Síntesis en Nanopartículas

Las superficies silanizadas con amino se utilizan en muchos laboratorios y en procesos industriales, como la síntesis en nanopartículas . Entre los métodos de modificación, el agente de acoplamiento de silano es una forma sencilla de introducir grupos funcionales en las superficies de las partículas

Mecanismo De Acción

Target of Action

Triethoxy(hexyl)silane, also known as n-Hexyltriethoxysilane or Hexyltriethoxysilane, is an organosilicon compound. Its primary targets are organic compounds, particularly those containing hydroxyl groups . It is often used in the preparation of silicone materials and in the production of hydrophobic coatings .

Mode of Action

Triethoxy(hexyl)silane interacts with its targets through a process known as hydrosilylation . This reaction involves the addition of silicon-hydrogen bonds to unsaturated bonds such as carbon-carbon double bonds. The compound can also undergo hydrolysis, resulting in the formation of silanol groups .

Biochemical Pathways

The compound affects the biochemical pathways related to the formation of siloxane bonds. It can participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions can lead to the formation of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Pharmacokinetics

Triethoxy(hexyl)silane is characterized by rapid hydrolysis, with a half-life of 0.3 to 0.6 hours at a pH of 7 and 25°C . This hydrolysis results in the formation of ethanol and hexylsilanetriol .

Result of Action

The action of triethoxy(hexyl)silane results in the formation of hydrophobic coatings on various surfaces . The compound’s hydrolysis products can self-condense into highly cross-linked, high molecular weight polymers . These polymers can precipitate out of water due to the formation of larger, water-insoluble polymeric resins .

Action Environment

The action, efficacy, and stability of triethoxy(hexyl)silane can be influenced by environmental factors such as pH and temperature . The compound’s hydrolysis rate, for instance, is faster at higher pH levels . Additionally, the compound’s ability to form hydrophobic coatings can be affected by the nature of the surface it is applied to .

Propiedades

IUPAC Name |

triethoxy(hexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O3Si/c1-5-9-10-11-12-16(13-6-2,14-7-3)15-8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMSTCDLAYQDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

158808-35-6 | |

| Record name | Silane, triethoxyhexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158808-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40885015 | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18166-37-5 | |

| Record name | Hexyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18166-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, triethoxyhexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018166375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Hexyltriethoxysilane interact with surfaces and what are the downstream effects?

A1: Hexyltriethoxysilane interacts with surfaces containing hydroxyl groups (like silica, alumina, or oxidized silicon) through a hydrolysis and condensation reaction. [, , ] The triethoxysilane group (Si(OC2H5)3) hydrolyzes to form silanol groups (Si-OH) which then condense with surface hydroxyl groups, forming strong Si-O-Si bonds. [, , ] This results in the attachment of hexyl chains to the surface, increasing its hydrophobicity. [, ]

Q2: How does the chain length of the alkyl group in alkoxysilanes influence their protective properties on porous silicon?

A2: Research suggests that longer alkyl chains provide better protection for porous silicon against harsh environments. [] Comparing the performance of various alkoxysilanes, including Hexyltriethoxysilane and Octyltriethoxysilane, revealed that xerogel films created from silanes with longer, non-polar alkyl chains offered superior protection. [] This protection stems from the increased hydrophobicity of the modified surface, hindering the penetration of aqueous solutions like NaOH. []

Q3: Can Hexyltriethoxysilane be used to modify nanoparticles, and what benefits does it offer?

A3: Yes, Hexyltriethoxysilane can modify nanoparticles like alumina (Al2O3). [] Utilizing a wet-jet milling process allows for simultaneous nanoparticle dispersion and surface modification with Hexyltriethoxysilane. [] This method effectively increases the grafting density of HTES on the nanoparticle surface, leading to better dispersion and ultimately enhancing the mechanical properties of nanocomposites. []

Q4: How does Hexyltriethoxysilane influence the density of states in titanium dioxide (TiO2) materials?

A4: Studies show that surface functionalization of mesoporous TiO2 thin films with Hexyltriethoxysilane, among other organosilanes, did not significantly shift the density of states (DOS) in 0.1 M tetrabutylammonium electrolyte. [] This suggests that Hexyltriethoxysilane might not significantly alter the electronic properties of TiO2 under these specific conditions, unlike other functional groups tested. []

Q5: Can Hexyltriethoxysilane be used in conjunction with nanomaterials for biomedical applications?

A5: Research indicates that Hexyltriethoxysilane can be used to modify the surface of periodic mesoporous organosilica (PMO) nanoparticles encapsulating nanodiamonds. [] The HTES, along with PEG-Hexyltriethoxysilane, facilitates the grafting of PEG and amino groups on the nanoparticle surface. [] These surface modifications enhance biocompatibility and enable the use of these nanoparticles in two-photon-excited photodynamic therapy for cancer treatment. []

Q6: What are the implications of solvent polarity on the reaction of Hexyltriethoxysilane with surfaces?

A6: While the provided abstracts do not delve into the specifics of solvent polarity effects on Hexyltriethoxysilane reactions, it's crucial to consider solvent choice for optimal results. Solvent polarity can significantly impact the hydrolysis and condensation rates of alkoxysilanes, ultimately affecting the quality and morphology of the resulting surface modifications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)